Trifluoroethyl Group Elevates Lipophilicity (clogP) by ~1.0 Log Unit Over Non-Fluorinated Ethyl Analog
The target compound's predicted clogP is approximately 2.8, whereas the non-fluorinated ethyl analog (4,6-dimethyl-2-{[1-(ethyl)azetidin-3-yl]oxy}pyrimidine) yields a predicted clogP of approximately 1.8, a difference of about 1.0 log unit that directly impacts membrane permeability and distribution [1]. This calculated difference stems from the electron-withdrawing trifluoromethyl group and is consistent with well-established fluorine effects in medicinal chemistry.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 |
| Comparator Or Baseline | 4,6-dimethyl-2-{[1-(ethyl)azetidin-3-yl]oxy}pyrimidine; clogP ≈ 1.8 |
| Quantified Difference | ΔclogP ≈ +1.0 (target higher) |
| Conditions | Predicted via ALOGPS 2.1 algorithm as reported in PubChem. |
Why This Matters
A 1.0 log unit increase in clogP can significantly improve passive membrane permeability, influencing both in vitro cell-based assay performance and oral bioavailability potential, making the trifluoroethyl compound a distinct entity for lead optimization.
- [1] PubChem Compound Summary for CID 64816679, 4,6-dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine. National Center for Biotechnology Information. View Source
